N-(2-methoxybenzyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with methoxy and methyl substituents, as well as an acetamide group attached to a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives with suitable aldehydes under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl substituents can be introduced via methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the chromen-2-one derivative with an appropriate amine, such as 2-methoxybenzylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: A similar compound with a simpler structure, lacking the acetamide group.
4,8-Dimethyl-7-methoxycoumarin: Another related compound with similar substituents but different functional groups.
Uniqueness
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO5/c1-13-16-9-10-18(26-3)14(2)21(16)28-22(25)17(13)11-20(24)23-12-15-7-5-6-8-19(15)27-4/h5-10H,11-12H2,1-4H3,(H,23,24) |
InChI Key |
UBIGKVHEIISYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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